

# N-Ethyl-3-hydroxypiperidine: A Technical Guide to its Physical State and Solubility

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## Compound of Interest

Compound Name: *1-Ethyl-3-hydroxypiperidine*

Cat. No.: *B076944*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state and solubility of N-Ethyl-3-hydroxypiperidine, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research, development, and manufacturing activities by providing reliable data and standardized experimental protocols.

## Core Physical and Chemical Properties

N-Ethyl-3-hydroxypiperidine is a versatile building block in organic synthesis. A clear understanding of its physical and chemical characteristics is paramount for its effective use in drug discovery and development.

## Physical State and Appearance

Under standard laboratory conditions, N-Ethyl-3-hydroxypiperidine exists as a clear, colorless to light yellow, viscous liquid<sup>[1][2][3][4]</sup>. Its liquid state at room temperature is a critical consideration for handling, storage, and reaction setup.

## Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of N-Ethyl-3-hydroxypiperidine, compiled from various chemical data sources.

Property	Value	Units	Conditions	Citations
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	-	-	[1]
Molecular Weight	129.20	g/mol	-	[5]
Physical State	Liquid	-	Ambient Temperature	[1][2][4][6][7]
Melting Point	<25	°C	-	[1][2][6][8]
Boiling Point	93 - 95	°C	15 mm Hg	[1][2][6][8]
Density	0.97	g/mL	25 °C	[1][2][6][8]
Refractive Index	1.477	-	20 °C	[1][2][6][8]
Flash Point	47 / 117	°C / °F	-	[1][2][7][8]
Water Solubility	791.3	g/L	25 °C	[1][2]
Solubility (Organic)	Slightly Soluble	-	Chloroform, Methanol	[2]

## Experimental Protocols

To ensure reproducibility and adherence to international standards, the following sections detail the methodologies for determining the physical state and solubility of N-Ethyl-3-hydroxypiperidine.

### Determination of Physical State

The physical state of a substance at ambient temperature is a fundamental property. The following protocol is a general method for this determination.

**Objective:** To determine the physical state (solid, liquid, or gas) of N-Ethyl-3-hydroxypiperidine at standard ambient temperature and pressure.

**Materials:**

- Sample of N-Ethyl-3-hydroxypiperidine

- Spatula
- Watch glass or petri dish
- Laboratory fume hood
- Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

**Procedure:**

- Preparation: Ensure the work area, typically a laboratory fume hood, is clean and well-ventilated. Wear appropriate PPE.
- Sample Handling: Using a clean spatula, place a small amount of the N-Ethyl-3-hydroxypiperidine sample onto a watch glass or petri dish.
- Visual Observation: Observe the substance at ambient temperature (typically 20-25 °C).
  - Note its appearance: color, clarity, and whether it holds its shape (solid) or takes the shape of its container (liquid).
  - Gently tilt the container to observe its flow characteristics. A substance that flows and forms a horizontal surface is a liquid.
- Documentation: Record the observation of the physical state, along with the ambient temperature and pressure.

## Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and robust technique for determining the solubility of a substance in water. This protocol is based on the principles outlined in OECD Guideline 105.

**Objective:** To quantitatively determine the water solubility of N-Ethyl-3-hydroxypiperidine at a specified temperature.

**Materials:**

- N-Ethyl-3-hydroxypiperidine
- Distilled or deionized water
- Thermostatically controlled shaker or water bath
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
- Glass vials with screw caps

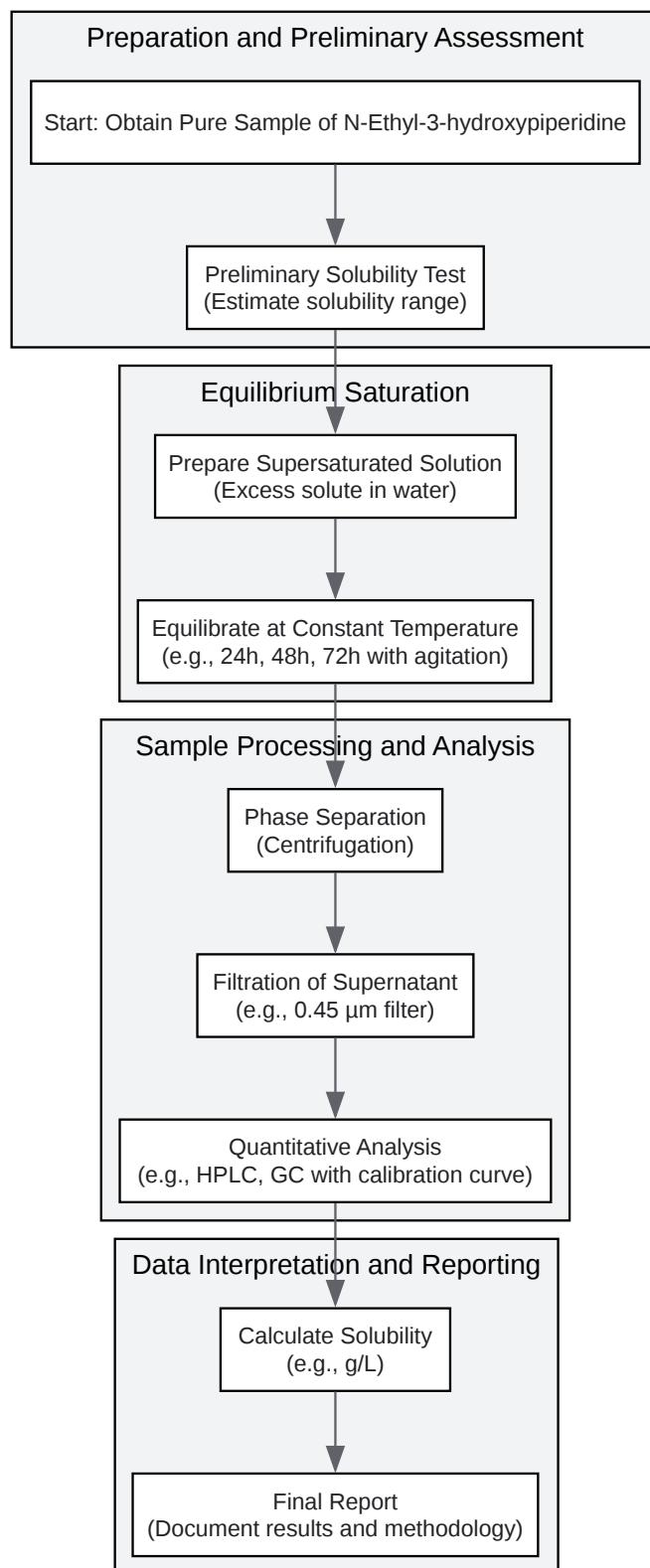
**Procedure:**

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility. This is done by adding increasing volumes of water to a known amount of the test substance until it dissolves.
- Preparation of Saturated Solution:
  - An excess amount of N-Ethyl-3-hydroxypiperidine (estimated from the preliminary test to be more than required for saturation) is added to a known volume of water in a glass vial.
  - The vial is tightly sealed and placed in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
  - The mixture is agitated for a sufficient period to reach equilibrium. A common practice is to shake for 24 hours, with additional measurements at 48 and 72 hours to ensure equilibrium has been reached.
- Phase Separation:

- After equilibration, the vial is removed from the shaker and the undissolved solid is allowed to settle.
- To ensure complete separation of the solid and liquid phases, the solution is centrifuged at a controlled temperature.
- Sample Analysis:
  - A sample of the clear supernatant is carefully withdrawn using a pipette.
  - The sample is then filtered through a 0.45 µm filter to remove any remaining solid particles.
  - The concentration of N-Ethyl-3-hydroxypiperidine in the filtrate is determined using a validated analytical method (e.g., HPLC-UV or GC-FID). A calibration curve prepared with standards of known concentrations is used for quantification.
- Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL).

## Workflow and Logical Relationships

The determination of key physical properties follows a logical progression of experimental steps. The following diagram illustrates a typical workflow for characterizing the solubility of a chemical compound like N-Ethyl-3-hydroxypiperidine.



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Workflow for Determining Aqueous Solubility.

## Conclusion

The data and protocols presented in this technical guide provide a solid foundation for the safe and effective handling and use of N-Ethyl-3-hydroxypiperidine in a research and development setting. Its liquid physical state and high water solubility are key parameters that influence its application in various synthetic procedures. Adherence to standardized experimental methodologies is crucial for generating reliable and reproducible data, which is essential for regulatory submissions and successful drug development outcomes. The versatility of N-Ethyl-3-hydroxypiperidine as an intermediate in the synthesis of pharmaceuticals highlights its importance in medicinal chemistry[3][4].

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